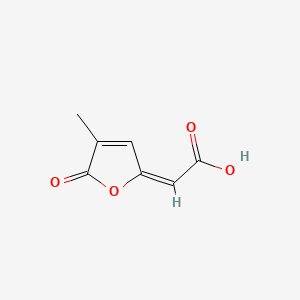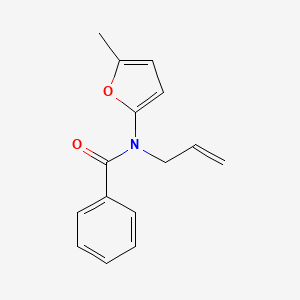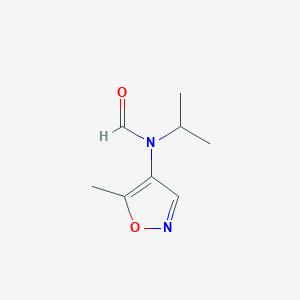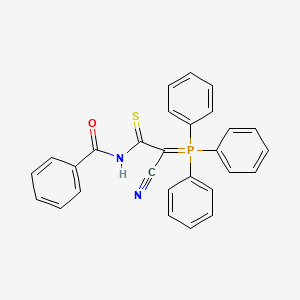![molecular formula C42H39OP3Ru B12882051 Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is a coordination compound that features a ruthenium center coordinated to a tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, and carbonyl and hydride ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium can be synthesized through the reaction of ruthenium trichloride with 1,1,1-tris(diphenylphosphinomethyl)ethane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as carbonyl and hydride can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other donor ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of ruthenium and the effects of different ligands on its properties.
Wirkmechanismus
The mechanism by which carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium exerts its effects involves coordination to various substrates through its ruthenium center. The tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, stabilizes the ruthenium center and facilitates interactions with other molecules. The carbonyl and hydride ligands play crucial roles in catalytic cycles, such as hydrogenation, by providing reactive sites for substrate activation and transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(diphenylphosphinomethyl)ethane: A similar tripodal ligand that forms complexes with various metals.
Tris(2-diphenylphosphinoethyl)amine: Another tripodal ligand with a different backbone structure.
Bis(diphenylphosphinoethyl)phenylphosphine: A bidentate ligand with similar phosphine groups.
Uniqueness
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is unique due to its specific combination of ligands and the resulting structural and electronic properties. The presence of both carbonyl and hydride ligands, along with the tripodal phosphine ligand, provides a versatile platform for various catalytic applications and makes it distinct from other ruthenium complexes.
Eigenschaften
Molekularformel |
C42H39OP3Ru |
|---|---|
Molekulargewicht |
753.7 g/mol |
InChI |
InChI=1S/C41H39P3.CO.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2;/h2-31H,32-34H2,1H3;; |
InChI-Schlüssel |
JIMQMMZWTYFCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.[C]=O.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)


![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)





methyl butanoate](/img/structure/B12882046.png)


